Abrocitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Efficacy of Abrocitinib for Atopic Dermatitis

Clinical trials have investigated the efficacy of Abrocitinib in managing AD. These studies involved comparing Abrocitinib to a placebo or another medication. They measured improvements in symptoms like itching and rated the severity of eczema.

- Multiple phase three trials (JADE MONO-1, JADE MONO-2, JADE TEEN, JADE COMPARE) showed positive results for Abrocitinib in adults and adolescents with moderate-to-severe AD Source: Once-Daily Abrocitinib for the Treatment of Moderate-to-Severe Atopic Dermatitis in Adults and Adolescents Aged 12 Years and Over: A Short Review of Current Clinical Perspectives: .

- Compared to placebo, Abrocitinib resulted in significant improvement in signs and symptoms of AD after 12 weeks Source: Efficacy and Safety of Oral Janus Kinase 1 Inhibitor Abrocitinib for Patients With Atopic Dermatitis: .

Safety of Abrocitinib for Atopic Dermatitis

Research is ongoing to determine the long-term safety of Abrocitinib. While initial studies show good tolerability, further investigations are needed Source: Integrated Safety Analysis of Abrocitinib for the Treatment of Moderate-to-Severe Atopic Dermatitis From the Phase II and Phase III Clinical Trial Program: .

Abrocitinib, marketed under the brand name Cibinqo, is an oral medication primarily used for the treatment of moderate to severe atopic dermatitis in adults and adolescents aged 12 years and older. It is classified as a Janus kinase inhibitor, specifically targeting Janus kinase 1 (JAK1) with high selectivity. This compound was developed by Pfizer and has gained attention for its efficacy in managing skin conditions characterized by inflammation and immune system overactivity, particularly in atopic dermatitis where cytokines like interleukin-4 and interleukin-13 play significant roles in disease pathology .

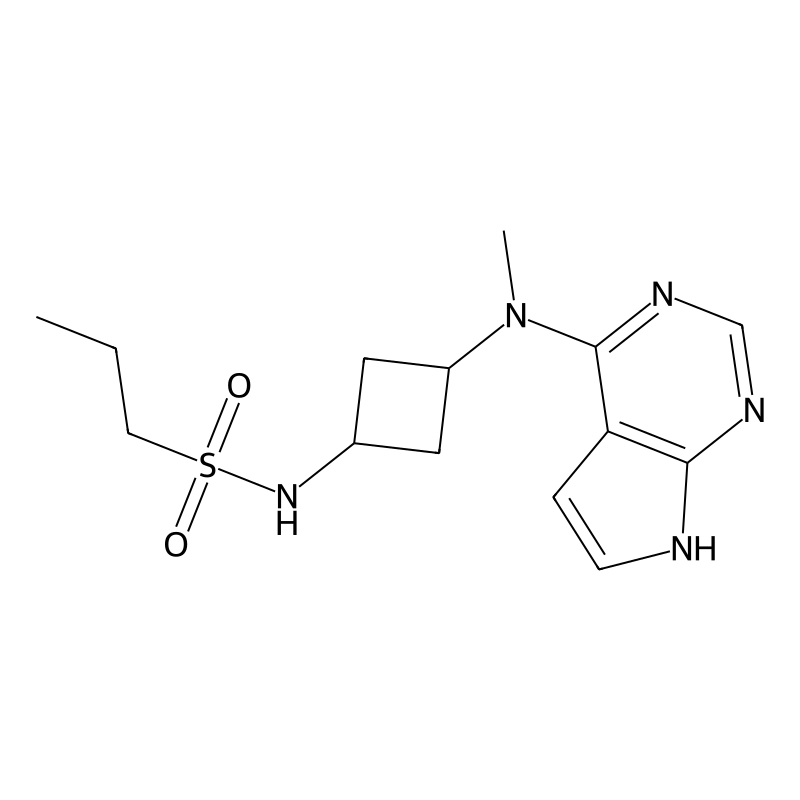

The chemical formula of abrocitinib is C14H21N5O2S, with a molar mass of 323.42 g/mol. The compound is a white to pale-colored powder and exhibits rapid absorption upon oral administration, achieving peak plasma concentrations within one hour .

Abrocitinib acts as a selective inhibitor of JAK1, a tyrosine kinase enzyme involved in various inflammatory and immune response pathways. By inhibiting JAK1, abrocitinib disrupts the signaling cascade that leads to inflammation in atopic dermatitis, potentially reducing symptoms like itching and skin lesions [].

Abrocitinib undergoes metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP2C19 and CYP2C9, which account for approximately 53% and 30% of its metabolism, respectively. The major metabolites identified include M1 (3-hydroxypropyl) and M2 (2-hydroxypropyl), both of which retain pharmacological activity, while M4 (pyrrolidinone pyrimidine) is inactive. The metabolic pathway involves oxidative processes leading to the formation of these metabolites, which are then eliminated primarily through urine .

The mechanism of action of abrocitinib involves selective inhibition of JAK1, which plays a crucial role in the signaling pathways of various cytokines involved in immune responses. This selectivity is significant as it spares JAK2 and JAK3 pathways to some extent, potentially reducing side effects associated with broader JAK inhibition. Abrocitinib effectively inhibits the phosphorylation of signal transducer and activator of transcription proteins induced by cytokines such as interleukin-4 and interleukin-13, thereby mitigating inflammatory responses in atopic dermatitis .

Clinical studies have demonstrated that abrocitinib significantly improves symptoms of atopic dermatitis compared to placebo, with a favorable safety profile. Common adverse reactions include nasopharyngitis, nausea, headache, and increased blood creatinine levels .

The synthesis of abrocitinib involves several steps that typically include:

- Formation of Key Intermediates: Initial steps focus on creating intermediates that contain the essential functional groups required for JAK inhibition.

- Cyclization Reactions: These reactions help form the core structure that characterizes abrocitinib.

- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

Specific details regarding the exact synthetic pathway are proprietary but generally follow established organic synthesis protocols common in pharmaceutical chemistry .

Abrocitinib is primarily indicated for:

- Atopic Dermatitis: It is used to treat moderate to severe forms of this skin condition.

- Potential Future Uses: Ongoing research is exploring its efficacy in other inflammatory conditions such as rheumatoid arthritis and ulcerative colitis due to its mechanism involving immune modulation .

Abrocitinib has been studied for potential drug interactions, particularly concerning its metabolism via cytochrome P450 enzymes. Notable interactions include:

- CYP Inhibitors: Strong inhibitors of CYP2C19 can significantly increase plasma concentrations of abrocitinib; thus, dosage adjustments are recommended.

- P-glycoprotein Substrates: Caution is advised when co-administering with drugs that are substrates for P-glycoprotein due to potential increases in exposure .

- Oral Contraceptives: Abrocitinib does not significantly affect the efficacy of oral contraceptives .

Several compounds exhibit similar biological activity as JAK inhibitors. Here’s a comparison highlighting their uniqueness:

| Compound Name | Selectivity | Indication | Unique Features |

|---|---|---|---|

| Tofacitinib | JAK1/JAK3 | Rheumatoid arthritis | First approved JAK inhibitor; broader target range |

| Baricitinib | JAK1/JAK2 | Rheumatoid arthritis | Approved for COVID-19 treatment |

| Upadacitinib | JAK1 | Rheumatoid arthritis | Selective for JAK1; fewer side effects reported |

| Filgotinib | JAK1 | Rheumatoid arthritis | Highly selective for JAK1; lower immunosuppression risk |

Abrocitinib stands out due to its high selectivity for JAK1 over other Janus kinases and its specific application in atopic dermatitis treatment. Its pharmacological profile allows it to effectively manage skin inflammation while minimizing systemic effects associated with broader JAK inhibition .

Molecular Formula and Weight (C14H21N5O2S, 323.41 g/mol)

Abrocitinib possesses the molecular formula C14H21N5O2S with a precisely determined molecular weight of 323.41 grams per mole [2] [3]. The compound consists of fourteen carbon atoms, twenty-one hydrogen atoms, five nitrogen atoms, two oxygen atoms, and one sulfur atom, forming a complex heterocyclic structure [4] [5]. Alternative molecular weight values of 323.42 grams per mole have been reported in some pharmaceutical documentation, reflecting minor variations in precision across different analytical methods [4] [5].

The molecular composition establishes abrocitinib as a nitrogen-rich heterocyclic compound with significant structural complexity [2] [3]. The Chemical Abstracts Service registry number for abrocitinib is 1622902-68-4, providing definitive identification in chemical databases [6] [9].

IUPAC Nomenclature

The complete International Union of Pure and Applied Chemistry nomenclature for abrocitinib is N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide [2] [3]. This systematic name precisely describes the molecular architecture, including the pyrrolopyrimidine core structure, the cyclobutyl ring system, and the propane sulfonamide substituent [2] [3].

Alternative nomenclature variations include N-[(1s,3s)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl]propane-1-sulfonamide, which specifically denotes the stereochemical configuration of the cyclobutyl ring [4] [5]. The compound is also systematically referred to as N-{3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide in certain chemical databases [2] [3].

Structural Characteristics

Functional Groups and Moieties

Abrocitinib contains several distinct functional groups that contribute to its chemical and biological properties [2] [3]. The primary structural components include a pyrrolopyrimidine heterocyclic system, which serves as the core pharmacophore [2] [3]. This bicyclic aromatic system consists of fused pyrrole and pyrimidine rings, providing a rigid planar framework [2] [3].

The molecule features a cyclobutane ring system that connects the pyrrolopyrimidine core to the sulfonamide functionality [4] [5]. The cyclobutane moiety exists in a cis-configuration, which has been specifically characterized through synthetic studies [7]. A tertiary amine group links the pyrrolopyrimidine system to the cyclobutane ring through a methyl substituent [2] [3].

The sulfonamide functional group (-SO2NH-) represents another critical structural element, connected to the cyclobutane ring through a propyl chain [2] [3]. This sulfonamide moiety contributes significantly to the compound's solubility characteristics and potential for hydrogen bonding interactions [4] [5].

Stereochemistry and Isomerism

The stereochemical configuration of abrocitinib centers on the cyclobutane ring system, which exhibits cis-stereochemistry at the 1,3-positions [4] [5] [7]. Synthetic studies have demonstrated that the cis-isomer is preferentially formed and isolated, with reported cis:trans ratios exceeding 99:1 during enzymatic reductive amination processes [7].

The absolute stereochemical configuration is designated as (1s,3s) for the cyclobutane ring substituents, indicating the spatial arrangement of the nitrogen-containing substituents [4] [5]. This stereochemical preference is critical for the compound's biological activity and has been confirmed through detailed synthetic characterization [7].

The compound does not exhibit additional chiral centers outside of the cyclobutane ring system, simplifying its stereochemical profile compared to many pharmaceutical compounds [2] [3]. The rigid pyrrolopyrimidine core restricts conformational flexibility, contributing to the overall stereochemical definition of the molecule [2] [3].

Conformational Analysis

The conformational behavior of abrocitinib is primarily influenced by the rigid pyrrolopyrimidine core and the constrained cyclobutane ring system [2] [3]. The pyrrolopyrimidine moiety adopts a planar conformation due to its aromatic character, limiting rotational freedom around the ring system [2] [3].

The cyclobutane ring introduces conformational constraints that affect the overall molecular geometry [7]. The cis-configuration of the substituents on the cyclobutane ring creates a specific three-dimensional arrangement that influences the compound's interaction with biological targets [7].

The propyl sulfonamide chain represents the most conformationally flexible portion of the molecule, capable of adopting multiple rotational conformations around the carbon-carbon and carbon-sulfur bonds [2] [3]. However, the overall molecular framework remains relatively rigid due to the constrained ring systems [2] [3].

Computational studies suggest that the preferred conformation minimizes steric interactions between the methyl group on the nitrogen atom and the cyclobutane ring hydrogen atoms [7]. The spatial arrangement of functional groups in the preferred conformation optimizes potential intermolecular interactions [7].

Physical Properties

Solubility Profile

Abrocitinib exhibits limited aqueous solubility, with a reported water solubility of 0.04 milligrams per milliliter at 25 degrees Celsius [4] [5] [15]. This low aqueous solubility classifies the compound as practically insoluble in water according to pharmaceutical standards [4] [5].

| Solvent | Solubility | Temperature |

|---|---|---|

| Water | 0.04 mg/mL | 25°C |

| Dimethyl sulfoxide | 65-120 mg/mL | 25°C |

| Ethanol | Insoluble | 25°C |

| Methylene dichloride | Soluble | Room temperature |

The compound demonstrates significantly enhanced solubility in organic solvents, particularly in dimethyl sulfoxide, where solubility values ranging from 65 to 120 milligrams per milliliter have been reported [10] [8]. This dramatic increase in organic solvent solubility reflects the compound's lipophilic character [10] [8].

Abrocitinib shows poor solubility in ethanol, being classified as insoluble in this solvent system [10]. The compound exhibits good solubility in aprotic solvents such as dimethyl formamide and various halogenated solvents including methylene dichloride [12].

The predicted partition coefficient suggests moderate lipophilicity, with a calculated pKa value of 10.55 ± 0.40, indicating basic character under physiological conditions [6]. This pKa value corresponds to the pyrrolopyrimidine nitrogen atom, which can undergo protonation at acidic pH values [6].

Stability Characteristics

Abrocitinib demonstrates good thermal stability under standard storage conditions, with recommended storage at room temperature for pharmaceutical formulations [8]. The compound appears as a white to pale-colored powder in its pure crystalline form [4] [5].

Thermogravimetric analysis reveals minimal weight loss during heating, with weight loss values of 0.07 to 0.4 weight percent observed over the temperature range of 25 to 150 degrees Celsius [12]. This low weight loss indicates minimal volatile content and good thermal stability [12].

The compound shows stability in solid-state formulations when protected from excessive moisture and light [8]. Chemical stability studies indicate that abrocitinib maintains its structural integrity under normal pharmaceutical storage conditions [8].

Differential scanning calorimetry studies reveal a characteristic endothermic melting peak at approximately 189 ± 2 degrees Celsius, indicating good thermal stability up to this temperature [12]. The sharp melting transition suggests a well-defined crystalline structure [12].

Crystalline Forms and Polymorphism

Abrocitinib exists in a defined crystalline form characterized by specific X-ray powder diffraction patterns [12]. The crystalline structure exhibits characteristic peak reflections at specific two-theta angles, providing a unique fingerprint for the compound [12].

The primary crystalline form shows characteristic X-ray powder diffraction peaks at approximately 12.9, 14.7, 19.4, 23.2, and 25.2 degrees two-theta, with a tolerance of ± 0.2 degrees [12]. Additional minor peaks appear at 12.5, 17.5, 17.9, 20.6, and 24.9 degrees two-theta, providing a complete diffraction profile [12].

Crystallization processes have been developed using various solvent systems, including ethers, ketones, esters, alcohols, and amides [12]. The choice of crystallization solvent can influence the final crystal morphology and quality [12].

The compound can also be prepared in amorphous solid dispersion forms when combined with pharmaceutical carriers such as hydroxypropyl cellulose or polyvinyl pyrrolidone [12]. These amorphous forms exhibit different X-ray diffraction patterns characterized by broad halos rather than sharp crystalline peaks [12].

Spectroscopic Properties

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of abrocitinib, revealing the connectivity and environment of individual atoms within the molecule [2] [3]. The pyrrolopyrimidine ring system exhibits characteristic aromatic proton signals in the 1H nuclear magnetic resonance spectrum [2] [3].

The cyclobutane ring protons appear as complex multipets due to the constrained ring geometry and coupling interactions between adjacent carbon centers [2] [3]. The methyl groups attached to the nitrogen atom and the propyl chain exhibit distinct chemical shifts reflecting their different electronic environments [2] [3].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals from the pyrrolopyrimidine system, along with aliphatic carbon signals from the cyclobutane ring and propyl chain [2] [3]. The carbonyl carbon of the sulfonamide group appears in a characteristic downfield region [2] [3].

Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy, have been employed to establish complete structural assignments and confirm the connectivity patterns within the molecule [2] [3].

Mass Spectrometry

Mass spectrometric analysis of abrocitinib provides molecular weight confirmation and fragmentation patterns that support structural characterization [2] [3] [13]. The molecular ion peak appears at mass-to-charge ratio 324, corresponding to the protonated molecular ion [M+H]+ [2] [3].

Electrospray ionization mass spectrometry represents the primary ionization method for abrocitinib analysis, producing stable molecular ions under positive-ion conditions [13]. Tandem mass spectrometry experiments reveal characteristic fragmentation pathways that support structural elucidation [13].

The compound exhibits predictable fragmentation patterns, including loss of the propyl sulfonamide moiety and fragmentation of the cyclobutane ring system [13]. These fragmentation patterns provide valuable information for both structural confirmation and analytical method development [13].

High-resolution mass spectrometry confirms the exact molecular formula and provides accurate mass measurements for structural verification [2] [3]. The isotope pattern analysis supports the proposed elemental composition [2] [3].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in abrocitinib [2] [3]. The sulfonamide group exhibits distinctive stretching vibrations in the region of 1100-1400 wavenumbers, reflecting the sulfur-oxygen double bond character [2] [3].

The pyrrolopyrimidine ring system displays aromatic carbon-carbon stretching vibrations in the 1500-1600 wavenumber region [2] [3]. Nitrogen-hydrogen stretching vibrations from the sulfonamide group appear in the 3200-3400 wavenumber range [2] [3].

The cyclobutane ring contributes aliphatic carbon-hydrogen stretching and bending vibrations in the appropriate spectral regions [2] [3]. The overall infrared spectrum provides a characteristic fingerprint for compound identification and purity assessment [2] [3].

Fourier-transform infrared spectroscopy enables detailed analysis of the vibrational modes and has been utilized for both qualitative identification and quantitative analysis of abrocitinib [2] [3].

X-ray Diffraction Patterns

X-ray powder diffraction analysis provides definitive characterization of the crystalline structure of abrocitinib [12]. The diffraction pattern exhibits sharp, well-defined peaks that confirm the crystalline nature of the compound [12].

The primary diffraction peaks occur at two-theta angles of 12.9, 14.7, 19.4, 23.2, and 25.2 degrees, providing a unique crystallographic fingerprint [12]. These peak positions correspond to specific crystallographic planes within the crystal lattice [12].

| Two-Theta Angle (degrees) | Relative Intensity | Crystallographic Significance |

|---|---|---|

| 12.9 ± 0.2 | High | Primary lattice spacing |

| 14.7 ± 0.2 | High | Secondary lattice plane |

| 19.4 ± 0.2 | Medium | Intermediate spacing |

| 23.2 ± 0.2 | Medium | Higher order reflection |

| 25.2 ± 0.2 | High | Characteristic spacing |

Additional minor peaks at 12.5, 17.5, 17.9, 20.6, and 24.9 degrees two-theta provide supplementary crystallographic information [12]. The complete diffraction pattern enables unambiguous identification of the crystalline form [12].

The diffraction pattern remains consistent across different batches when prepared under controlled crystallization conditions [12]. Variations in crystallization parameters can influence peak intensities but generally maintain the characteristic peak positions [12].

Laboratory-Scale Synthesis

The laboratory-scale synthesis of abrocitinib has been developed through multiple approaches, with the initial route reported by Vazquez and colleagues serving as the foundation for early research quantities [1]. This approach begins with cyclobutyl carbamate as the starting material and employs a sequential strategy involving reductive amination, nucleophilic aromatic substitution, and selective functional group manipulations.

The laboratory synthesis commences with the conversion of 3-oxocyclobutanecarboxylic acid to cyclobutyl carbamate through a tandem azidation and Curtius rearrangement sequence [1]. Treatment of the starting acid with diphenylphosphoryl azide in the presence of triethylamine or diisopropylethylamine in toluene at 60°C generates the corresponding isocyanate intermediate, which subsequently reacts with benzyl alcohol to afford benzyl 3-oxocyclobutylcarbamate in 55% yield [2].

The critical stereochemistry-determining step involves reductive amination between the ketone functionality and methylamine in the presence of acetic acid in ethanol [1]. This transformation generates a mixture of cis- and trans-isomers of benzyl [3-(methylamino)cyclobutyl]carbamate in 46% yield. The diastereomeric mixture requires treatment with hydrochloric acid followed by recrystallization to achieve the desired diastereomeric ratio of greater than 99:1 in favor of the cis-isomer [2].

The subsequent coupling reaction with 2,4-dichloropyrrolo[2,3-d]pyrimidine proceeds through nucleophilic aromatic substitution, yielding the intermediate in 95% yield [1]. This intermediate undergoes debenzylation using hydrogen bromide in ethyl acetate/acetic acid to provide the dihydrobromide salt of the free amine in 79% yield.

The final transformations involve coupling of the cyclobutanamine derivative with 1-propanesulfonyl chloride using triethylamine in 2-methyltetrahydrofuran, followed by removal of the tosyl protecting group using aqueous sodium hydroxide [2]. This sequence furnishes abrocitinib with an overall yield of 14% across the entire synthetic sequence.

Industrial-Scale Production

The industrial-scale production of abrocitinib represents a significant advancement in process chemistry, incorporating biocatalytic transformations and optimized synthetic sequences to achieve commercial viability [3] [4]. The commercial route was developed through extensive process optimization efforts aimed at improving yield, reducing step count, and enabling large-scale manufacturing capabilities.

The industrial synthesis begins with the esterification of 3-oxocyclobutanecarboxylic acid using isopropanol in the presence of p-toluenesulfonic acid at 80°C, providing isopropyl 3-oxocyclobutane-1-carboxylate in 95% yield [5] [3]. This ketone substrate serves as the foundation for the subsequent biocatalytic transformation.

The key biocatalytic step employs an engineered reductive aminase enzyme, specifically the SpRedAm-R3-V6 variant derived from Streptomyces purpureus [4] [6]. This engineered enzyme demonstrates remarkable improvements over the wild-type enzyme, showing greater than 200-fold enhancement in performance metrics [4]. The biocatalytic reductive amination reaction proceeds with methylamine under optimized conditions to yield the succinate salt of cis-3-(methylamino)cyclobutane-1-carboxylate in 74% yield with exceptional diastereoselectivity (>99:1 cis:trans ratio) [5] [3].

The process optimization for industrial implementation includes substrate loading of up to 100 grams per liter and enzyme loading as low as 1.5 weight percent [6]. The reaction conditions have been refined to operate at ambient temperature and pressure, contributing to the overall sustainability and economic viability of the process [4].

Following the biocatalytic step, the coupling reaction with 4-chloropyrrolo[2,3-d]pyrimidine proceeds in the presence of diisopropylethylamine in isopropanol at 80°C to provide the coupled intermediate in high yield [5]. The subsequent conversion to the hydroxamic acid derivative using hydroxylamine hydrochloride in the presence of sodium methoxide in methanol achieves 94% yield [3].

The industrial process has been successfully demonstrated on multi-metric ton scale, representing one of the largest applications of biocatalytic reductive amination in pharmaceutical manufacturing [4] [6]. The scalability demonstrates the robustness and commercial viability of the enzymatic approach for large-scale production.

Nitrene-Type Rearrangement Approach

The nitrene-type rearrangement approach represents the cornerstone of the commercial synthesis route, specifically employing a Lossen rearrangement as the key transformation for constructing the critical cis-diaminocyclobutane motif [3] [7]. This strategy was developed to address the challenges associated with accessing the specific stereochemistry required for abrocitinib while maintaining synthetic efficiency.

The Lossen rearrangement sequence begins with the hydroxamic acid derivative obtained from the preceding steps [3]. Treatment of this intermediate with 1,1'-carbonyldiimidazole serves as the activating agent for the rearrangement reaction [5] [7]. The reaction proceeds through formation of an activated hydroxamic acid intermediate, which undergoes the characteristic Lossen rearrangement to generate the corresponding isocyanate species [3].

The mechanistic pathway of the Lossen rearrangement involves initial activation of the hydroxamic acid nitrogen, followed by migration of the cyclobutyl substituent with concomitant elimination of carbon dioxide and the activating group [7]. This migration occurs with retention of configuration at the migrating carbon center, ensuring preservation of the critical cis-stereochemistry [3].

Following the rearrangement, acidic hydrolysis using phosphoric acid in a mixed solvent system of 2-methyltetrahydrofuran and water at 60°C provides the desired cis-cyclobutanediamine salt [3]. The reaction conditions have been optimized to achieve 81% isolated yield for this key transformation [5].

The nitrene-type rearrangement approach offers several advantages over alternative strategies. The transformation occurs with high stereochemical fidelity, maintaining the critical cis-relationship established in the preceding biocatalytic step [3]. Additionally, the rearrangement provides direct access to the primary amine functionality required for subsequent sulfonylation, eliminating the need for additional functional group manipulations [7].

The successful implementation of this rearrangement at commercial scale demonstrates the viability of complex mechanistic transformations in industrial pharmaceutical synthesis [3]. The reaction has been optimized for large-scale operation, with careful attention to safety considerations associated with isocyanate intermediates and the development of robust procedures for handling these reactive species [7].

Key Synthetic Intermediates

The synthesis of abrocitinib relies on several critical intermediates that serve as strategic building blocks in both laboratory and commercial routes. These intermediates have been carefully selected and optimized to ensure high yield, stereochemical purity, and synthetic efficiency throughout the manufacturing process.

3-Oxocyclobutanecarboxylic acid serves as the foundational starting material for both synthetic approaches [8]. This compound provides the cyclobutane core structure essential for abrocitinib's biological activity. The ketone functionality enables the critical reductive amination transformation, while the carboxylic acid group offers versatility for protection and activation strategies [5] [3].

Isopropyl 3-oxocyclobutane-1-carboxylate represents the activated ketone substrate used in the commercial biocatalytic route [3]. This ester derivative is obtained in 95% yield through esterification with isopropanol and p-toluenesulfonic acid [5]. The isopropyl ester provides optimal reactivity for the enzymatic reductive amination while offering improved handling characteristics compared to the free carboxylic acid.

cis-3-(methylamino)cyclobutane-1-carboxylate succinate salt constitutes the key chiral intermediate generated through biocatalytic reductive amination [5] [4]. This intermediate is obtained in 74% yield with exceptional diastereoselectivity (>99:1 cis:trans ratio) using the engineered SpRedAm-R3-V6 enzyme [6]. The succinate salt form provides enhanced stability and facilitates purification and handling during subsequent synthetic transformations.

4-[(1s,3s)-3-(methylamino)cyclobutyl]-7H-pyrrolo[2,3-d]pyrimidine results from the nucleophilic aromatic substitution coupling reaction [5]. This intermediate incorporates the pyrrolopyrimidine heterocycle essential for JAK1 binding activity. The coupling reaction proceeds in 81% yield using optimized conditions with diisopropylethylamine in isopropanol [3].

Hydroxamic acid derivative serves as the critical precursor for the Lossen rearrangement transformation [3] [7]. This intermediate is prepared through treatment with hydroxylamine hydrochloride in the presence of sodium methoxide, achieving 94% yield [5]. The hydroxamic acid functionality provides the necessary reactivity for the subsequent nitrene-type rearrangement.

cis-diaminocyclobutane salt represents the product of the Lossen rearrangement and serves as the immediate precursor to the final active pharmaceutical ingredient [3]. This intermediate contains the primary amine functionality required for sulfonylation and is obtained in 81% yield following the rearrangement and acidic hydrolysis sequence [5].

1-Propanesulfonyl triazole functions as the novel water-tolerant sulfonylating reagent developed specifically for the final transformation [3] [7]. This reagent was designed to avoid unwanted sulfonylation of the pyrrole nitrogen while providing high selectivity for the primary amine functionality. The triazole-based approach achieves 84% isolated yield in the final sulfonylation step [5].

Synthetic Challenges and Solutions

The development of efficient synthetic routes to abrocitinib presented numerous technical challenges that required innovative solutions to achieve commercial viability. These challenges encompassed stereochemical control, functional group selectivity, process scalability, and the development of novel biocatalytic approaches.

Stereoselectivity Control represented one of the most significant challenges in abrocitinib synthesis. The requirement for greater than 99:1 cis:trans selectivity in the cyclobutane ring system necessitated the development of highly selective synthetic methods [5] [4]. The solution involved engineering a reductive aminase enzyme through structure-guided mutagenesis and directed evolution to achieve the required stereochemical outcome. The SpRedAm-R3-V6 variant demonstrated exceptional performance with >99:1 cis:trans ratio consistently achieved across multiple reaction scales [6].

Enzyme Engineering and Optimization posed significant challenges for implementing biocatalytic approaches at commercial scale [4] [9]. The wild-type SpRedAm enzyme showed insufficient activity and selectivity for practical application. Through systematic protein engineering efforts involving multiple rounds of mutagenesis and screening, researchers achieved greater than 200-fold improvement in enzyme performance [6]. This engineering effort enabled substrate loading of 100 g/L with enzyme loading as low as 1.5 weight percent [4].

Selective Sulfonylation presented a critical challenge due to the presence of multiple nitrogen nucleophiles in the substrate [3] [7]. Traditional acid chloride-based sulfonylation reagents showed poor selectivity, leading to unwanted sulfonylation of the pyrrole nitrogen. The solution involved development of novel water-tolerant triazole sulfonylating reagents that demonstrated high selectivity for the primary amine functionality while avoiding side reactions [5].

Lossen Rearrangement Optimization required careful development of reaction conditions to achieve both high yield and scalability [3] [7]. The transformation involves reactive isocyanate intermediates that pose safety and handling challenges at large scale. Optimization of activating agents, solvent systems, and reaction conditions led to the successful use of 1,1'-carbonyldiimidazole as the activating agent with phosphoric acid hydrolysis, achieving 81% yield in the key rearrangement step [5].

Process Scalability demanded extensive optimization to transition from laboratory-scale procedures to multi-metric ton production [4] [6]. This involved optimization of reaction concentrations, development of robust purification procedures, and establishment of appropriate safety protocols for handling reactive intermediates. The successful demonstration of biocatalytic reductive amination at commercial scale represents a significant achievement in process chemistry [4].

Water Sensitivity and Handling of intermediates and reagents required development of specialized procedures and equipment [3]. Many of the synthetic intermediates and reagents exhibit sensitivity to moisture, necessitating careful control of reaction atmospheres and storage conditions. The development of water-tolerant sulfonylating reagents partially addressed these concerns while improving overall process robustness [7].

Green Chemistry Approaches

The development of abrocitinib synthesis has incorporated numerous green chemistry principles, with particular emphasis on biocatalytic transformations, atom economy improvements, and waste reduction strategies. These approaches address environmental concerns while enhancing the overall sustainability of pharmaceutical manufacturing processes.

Biocatalytic Reductive Amination represents the cornerstone green chemistry innovation in abrocitinib synthesis [4] [6]. The engineered SpRedAm enzyme enables direct conversion of ketone and amine substrates to the desired product without requiring stoichiometric reducing agents or metal catalysts. This approach eliminates the waste streams associated with traditional chemical reductive amination methods and operates under mild reaction conditions at ambient temperature and pressure [4].

The biocatalytic approach demonstrates excellent atom economy by directly incorporating both substrate molecules into the product without generating significant byproducts [6]. The enzyme operates with high turnover numbers and can be recycled through the fermentation process, reducing the overall environmental impact of the catalyst preparation [4].

Solvent Selection and Usage has been optimized to minimize environmental impact throughout the synthetic sequence [3]. The commercial route employs water-compatible reaction conditions where possible, reducing the reliance on organic solvents and enabling more environmentally friendly workup procedures. The use of 2-methyltetrahydrofuran as a bio-based solvent alternative provides improved sustainability compared to traditional ether solvents [5].

Waste Reduction Strategies have been implemented through careful optimization of synthetic sequences and elimination of unnecessary protection/deprotection steps [3]. The commercial route achieves an overall yield of 32%, representing a significant improvement over earlier synthetic approaches [2]. The reduced number of synthetic steps minimizes waste generation and improves overall process efficiency.

Energy Efficiency is enhanced through the use of biocatalytic transformations that operate at ambient conditions [4]. The elimination of high-temperature and high-pressure reaction conditions reduces energy consumption and associated carbon dioxide emissions. The enzymatic approach also eliminates the need for cryogenic conditions often required for metal-catalyzed asymmetric transformations [6].

Renewable Feedstock Utilization is facilitated through the biocatalytic approach, which relies on fermentation-derived enzymes and cofactor regeneration systems [4]. The enzymatic processes can potentially utilize renewable carbon sources for enzyme production, contributing to reduced dependence on petroleum-derived chemicals [6].

Safer Chemical Alternatives have been developed to replace hazardous reagents used in traditional synthetic approaches [3] [7]. The water-tolerant triazole sulfonylating reagents eliminate the need for acid chlorides under anhydrous conditions, improving safety and reducing the environmental impact of reagent production and handling. The elimination of toxic metal catalysts and reducing agents further enhances the safety profile of the synthetic process [5].

Process Optimization and Scale-up Considerations

The successful scale-up of abrocitinib synthesis from laboratory to multi-metric ton production required extensive process optimization efforts addressing reaction engineering, equipment design, safety considerations, and quality control measures. These efforts resulted in a robust manufacturing process capable of supporting commercial drug supply.

Biocatalytic Process Optimization focused on maximizing enzyme performance while minimizing production costs [4] [6]. Key parameters optimized include substrate loading (up to 100 g/L), enzyme loading (reduced to 1.5 wt%), reaction temperature, pH control, and cofactor regeneration efficiency. The development of fed-batch reaction protocols enabled improved substrate conversion and product quality while maintaining enzyme stability throughout extended reaction times [4].

Reaction Engineering considerations included optimization of mixing and mass transfer characteristics to ensure uniform reaction conditions at large scale [6]. The biocatalytic reductive amination requires careful control of oxygen levels to maintain enzyme activity while preventing oxidative side reactions. Specialized reactor designs and sparging systems were developed to maintain optimal reaction conditions throughout the scale-up process [4].

Crystallization and Purification strategies were developed to ensure consistent product quality at commercial scale [5]. The isolation of the succinate salt form of the key intermediate provides enhanced stability and improved handling characteristics. Crystallization conditions were optimized to achieve reproducible particle size distribution and polymorphic form control, ensuring consistent downstream processing performance [3].

Safety Assessment and Risk Mitigation addressed the handling of reactive intermediates, particularly isocyanate species generated during the Lossen rearrangement [3] [7]. Comprehensive safety studies were conducted to establish appropriate containment and handling procedures for large-scale operations. Emergency response protocols and specialized equipment were developed to manage potential safety incidents [7].

Quality Control and Analytical Methods were established to monitor critical quality attributes throughout the manufacturing process [5]. In-process monitoring techniques were developed for the biocatalytic step to ensure consistent enzyme performance and product quality. Analytical methods for stereochemical purity determination were validated to ensure compliance with regulatory specifications [3].

Supply Chain and Raw Material Considerations addressed the sourcing and quality control of starting materials and key reagents [4]. The commercial route relies on 3-oxocyclobutanecarboxylic acid as the primary starting material, requiring establishment of reliable supply sources and quality specifications. The development of alternative synthetic routes to key intermediates provides supply chain resilience [6].

Waste Management and Environmental Compliance systems were implemented to address the environmental impact of large-scale manufacturing [3]. Waste stream characterization and treatment protocols were developed for all major byproducts. Solvent recovery and recycling systems were implemented where economically viable to reduce environmental impact [5].

Patent Landscape and Intellectual Property

The patent landscape surrounding abrocitinib synthesis encompasses multiple families of intellectual property protection covering composition of matter, synthetic methods, and manufacturing processes. Understanding this intellectual property framework is essential for assessing commercial opportunities and competitive positioning in the marketplace.

Core Composition Patents provide fundamental protection for abrocitinib as a chemical entity and its pharmaceutical uses [10] [11]. United States Patent 9,035,074, titled "Pyrrolo[2,3-D]pyrimidine derivatives," serves as a primary composition of matter patent covering abrocitinib and related compounds [12] [13]. This patent, assigned to Pfizer Corporation, is estimated to expire in February 2034, providing exclusivity protection for the active pharmaceutical ingredient [11].

Additional composition patents include US Patent 9,545,405 and US Patent 9,549,929, both covering pyrrolo[2,3-d]pyrimidine derivatives and also expiring in February 2034 [10] [13]. These patents provide overlapping protection for the chemical structure and related analogs, strengthening the overall intellectual property position [11].

Process and Manufacturing Patents protect specific synthetic methods and manufacturing approaches [10]. The biocatalytic synthesis route utilizing engineered reductive aminase enzymes is covered by separate patent applications protecting the enzymatic methods and specific enzyme variants [4] [6]. Patent protection for the Lossen rearrangement approach and novel sulfonylating reagents provides additional coverage for manufacturing processes [3] [7].

International Patent Protection extends across 44 countries with 65 patent family members, providing comprehensive global coverage [10] [14]. Major pharmaceutical markets including Europe, Japan, Canada, China, and other key regions have corresponding patent protection. Supplementary Protection Certificates have been obtained in several European countries, potentially extending patent terms beyond the basic expiration dates [10].

Regulatory Exclusivities provide additional market protection beyond patent terms [13]. The New Chemical Entity exclusivity expires on January 14, 2027, while the New Patient Population exclusivity extends to February 9, 2026 [13]. These regulatory protections can run concurrently with or independently of patent protection, providing additional commercial exclusivity periods [10].

Patent Challenge Opportunities become available starting January 14, 2026, when generic manufacturers may begin challenging the existing patents [10] [11]. The earliest potential generic entry date is estimated to be February 19, 2034, based on the expiration of the core composition patents [13]. However, this timeline may be modified by patent challenges, additional regulatory exclusivities, or licensing agreements [10].

Competitive Intelligence indicates that multiple companies are developing alternative JAK1 inhibitors, potentially circumventing existing patent protection through structural modifications or alternative synthetic approaches [10]. The competitive landscape requires ongoing monitoring of patent applications and regulatory filings from other pharmaceutical companies developing related compounds [14].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Drug Indication

Wikipedia

FDA Medication Guides

Abrocitinib

TABLET; ORAL

PFIZER INC

01/14/2022